molecular formula C18H22N4O4S B2989566 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034235-80-6

1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea

Cat. No.: B2989566
CAS No.: 2034235-80-6
M. Wt: 390.46
InChI Key: TYQJCUZMWITZSV-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea (CAS 2034235-80-6) is a synthetic organic compound with a molecular formula of C18H22N4O4S and a molecular weight of 390.5 g/mol . This urea derivative features a complex structure incorporating a 2-ethoxyphenyl group and a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazolyl moiety. While the specific biological targets and research applications for this exact molecule are not fully detailed in the public domain, its core urea structure and molecular architecture make it a compound of significant interest in medicinal chemistry research. Urea derivatives are a prominent scaffold in drug discovery, often serving as key pharmacophores for modulating various biological targets . Furthermore, compounds containing the 1,3-dihydrobenzo[c][1,2,5]thiadiazol-2,2-dioxide (benzothiadiazole dioxide) group have been explored for their potential to interact with diverse enzyme families and cellular signaling pathways . This reagent is presented as a high-purity chemical tool for qualified researchers to investigate its potential physicochemical and biological properties, which may include enzyme inhibition, receptor binding studies, or as a building block for further chemical synthesis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-5-26-17-9-7-6-8-13(17)19-18(23)20-14-11-16-15(10-12(14)2)21(3)27(24,25)22(16)4/h6-11H,5H2,1-4H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJCUZMWITZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2C)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a member of the thiadiazole family known for its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N4O4SC_{13}H_{20}N_{4}O_{4}S with a molecular weight of 328.39 g/mol . The structure includes a thiadiazole ring which is significant for its pharmacological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. Research indicates that derivatives similar to the compound exhibit significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for derivatives were reported as low as 0.78 μg/mL against Staphylococcus aureus .
  • Compounds containing thiadiazole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties:

  • A study demonstrated that compounds with a similar structure exhibited cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents .
  • The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways.

Antitubercular Activity

Thiadiazole compounds have also been explored for their antitubercular properties:

  • Recent developments include the synthesis of new thiadiazole-based compounds that act as inhibitors for Mycobacterium tuberculosis .
  • Compounds derived from thiadiazoles have been shown to inhibit key enzymes involved in mycobacterial metabolism.

Case Studies

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results indicated that certain modifications to the thiadiazole structure significantly enhanced antimicrobial potency .
  • Molecular Docking Studies : Computational studies have been performed to analyze the binding affinity of these compounds to target proteins associated with bacterial resistance mechanisms. These studies provide insights into how structural variations can influence biological activity .

Data Tables

Activity Type Target Organism MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus0.78 - 3.125
AnticancerVarious cancer cell linesVaries by line
AntitubercularMycobacterium tuberculosisVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, we compare it with analogs sharing urea, benzothiadiazole, or related heterocyclic frameworks (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Features Biological Relevance
Target Compound Benzo[c][1,2,5]thiadiazole-2,2-dioxido 1,3,6-trimethyl; 2-ethoxyphenylurea ~430 (estimated) High lipophilicity (methyl groups), sulfone-enhanced polarity Potential kinase inhibition (hypothesized)
1-(2-Ethoxyphenyl)-3-(2-(3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea Benzo[c][1,2,5]thiadiazole-2,2-dioxido 3-methyl; ethoxyphenylurea; ethyl linker 390.5 Reduced methyl substitution; ethyl spacer Improved solubility vs. target compound; unconfirmed activity
1-(2-(6-Fluoro-3-methyl-2,2-dioxido-benzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Benzo[c][1,2,5]thiadiazole-2,2-dioxido 6-fluoro, 3-methyl; trifluoromethylphenylurea 432.4 Fluorine enhances electronegativity; trifluoromethyl increases lipophilicity Enhanced membrane permeability (theoretical)
1-(4-(2,4-Dimorpholino-benzo[d]thiazol-6-yl)phenyl)-3-ethylurea Benzo[d]thiazole Morpholine substituents; ethylurea ~450 (estimated) Morpholine improves solubility; thiazole core Reported as a kinase inhibitor (e.g., Aurora B)
1-[5-Methyl-2-(trifluoromethyl)-3-furyl]-3-[5-(2-{[6-(1H-1,2,4-triazol-3-ylamino)-4-pyrimidinyl]amino}ethyl)-1,3-thiazol-2-yl]urea Triazole-thiazole-pyrimidine hybrid Trifluoromethyl furyl; triazole-pyrimidine chain ~500 (estimated) Multi-heterocyclic system; high H-bond capacity Antifungal/antiviral activity (predicted)

Structural and Electronic Differences

  • Methyl vs. Fluoro Substituents : The target compound’s 1,3,6-trimethyl groups likely confer greater steric bulk and lipophilicity compared to the 6-fluoro analog in , which may enhance target binding but reduce aqueous solubility.
  • Urea Linker Variations : The ethoxyphenyl group in the target compound contrasts with the trifluoromethylphenyl group in , altering electronic effects (electron-donating vs. withdrawing).
  • Core Heterocycle: Benzothiadiazole (target) vs.

Q & A

Q. What synthetic routes are commonly employed to synthesize 1-(2-Ethoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea?

  • Methodological Answer : The compound is typically synthesized via urea-forming reactions between substituted isocyanates and amines. For example, analogous urea derivatives are prepared by reacting an ethoxyphenyl isocyanate with a heterocyclic amine under inert solvents (e.g., dichloromethane or toluene) and reflux conditions. A base like triethylamine is added to neutralize HCl byproducts . Multi-step protocols may involve protecting group strategies to stabilize reactive intermediates, as seen in triazole-thiadiazole hybrid syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and urea linkage integrity.
  • FT-IR for identifying carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.
  • HPLC-MS to assess purity and molecular ion peaks.
  • Elemental analysis to validate empirical formulas. For example, analogous urea derivatives report deviations ≤0.3% between calculated and observed elemental compositions .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective, as they dissolve urea derivatives while enabling slow crystallization. For sulfonamide-containing analogs, gradient solvent systems (e.g., ethyl acetate/hexane) are recommended to remove hydrophobic impurities .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers and transition states. For instance, ICReDD’s methodology combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. This approach optimizes catalysts, solvents, and temperatures by predicting activation energies and thermodynamic stability .

Q. What strategies address discrepancies in reported biological activity data for urea-thiadiazole hybrids?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurities. Mitigation steps:
  • Standardized bioassays : Use WHO-recommended protocols for consistency.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
  • Purity validation : Ensure ≥95% purity via HPLC before testing .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Substituent effects are evaluated via:
  • LogP measurements : Ethoxy groups increase hydrophobicity compared to methoxy, affecting membrane permeability.
  • Metabolic stability assays : Liver microsome studies quantify CYP450-mediated degradation.
  • Molecular docking : Predict binding affinity to targets (e.g., enzymes) using AutoDock Vina. For example, thiadiazole analogs show enhanced activity with electron-withdrawing substituents .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Use nonlinear regression models (e.g., probit analysis) to calculate LD₅₀ values. Pair with ANOVA for group comparisons and Kaplan-Meier survival curves for longitudinal data. For reproducibility, apply Bonferroni correction to adjust for multiple hypotheses .

Q. How can tautomeric equilibria (e.g., thione-thiol) impact the compound’s reactivity and bioactivity?

  • Methodological Answer : Tautomerism is studied via:
  • UV-Vis spectroscopy : Monitor shifts in λmax under varying pH.
  • X-ray crystallography : Resolve dominant tautomeric forms in solid state.
  • Theoretical calculations : Compare relative energies of tautomers using Gaussian software. Thiol-thione equilibria in triazole derivatives alter hydrogen-bonding capacity and enzyme inhibition .

Structural and Functional Insights

Q. What role does the sulfonyl group (2,2-dioxido) play in stabilizing the thiadiazole ring?

  • Methodological Answer : The sulfonyl group enhances ring planarity via resonance stabilization, reducing ring strain. Computational studies (e.g., NBO analysis) quantify delocalization energy. This stabilization is critical for maintaining conformational rigidity during target binding .

Q. How does the ethoxyphenyl moiety influence solubility and aggregation behavior in aqueous media?

  • Methodological Answer :
    Ethoxy groups introduce moderate hydrophobicity, requiring co-solvents (e.g., PEG 400) for in vitro assays. Dynamic light scattering (DLS) assesses aggregation thresholds. For analogs, concentrations >100 µM in PBS often precipitate, necessitating formulation with cyclodextrins .

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